molecular formula C20H26N4O5S B14091489 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B14091489
M. Wt: 434.5 g/mol
InChI Key: CZESLENUPQZSKM-UHFFFAOYSA-N
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Description

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines a pyrimidine ring, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide involves multiple steps. The process typically starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl group and the piperidine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-substituted piperidine derivatives and pyrimidine-based molecules. Examples are:

  • 1-[(2,4-Dioxo-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid
  • 1-[(4-Methyl-2,6-dioxo-3H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxylic acid

Uniqueness

What sets 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-3-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H26N4O5S

Molecular Weight

434.5 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(4-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C20H26N4O5S/c1-12(2)14-6-8-16(9-7-14)22-18(25)15-5-4-10-24(11-15)30(28,29)17-13(3)21-20(27)23-19(17)26/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,22,25)(H2,21,23,26,27)

InChI Key

CZESLENUPQZSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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